molecular formula C25H23ClN4O3S B2521955 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115440-42-0

3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2521955
CAS No.: 1115440-42-0
M. Wt: 494.99
InChI Key: IXFOFLNNQAJBRV-UHFFFAOYSA-N
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Description

3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, including an imidazole ring, a benzamide moiety, and a furan ring, making it a subject of interest for researchers.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

    Materials Science: The compound’s functional groups may allow for its use in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole ring, followed by the introduction of the benzamide and furan moieties. Key steps may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using 2-chloro-4-methylbenzoic acid and an appropriate amine.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving 5-methylfuran-2-carbaldehyde and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide: shares structural similarities with other imidazole-based compounds and benzamide derivatives.

    Similar Compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities or material properties not found in other compounds.

Properties

IUPAC Name

3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-16-6-9-22(21(26)12-16)29-23(31)15-34-25-27-10-11-30(25)19-5-3-4-18(13-19)24(32)28-14-20-8-7-17(2)33-20/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFOFLNNQAJBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(O4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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